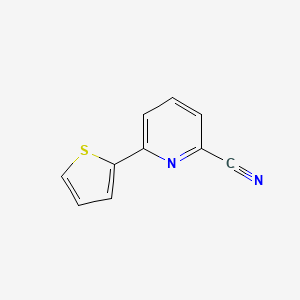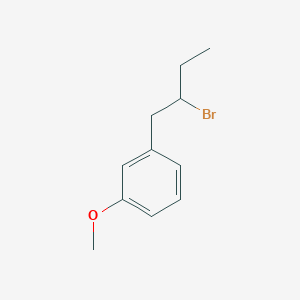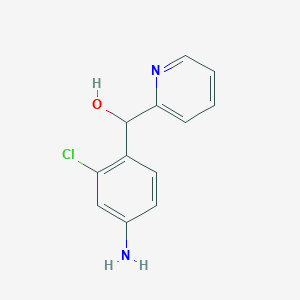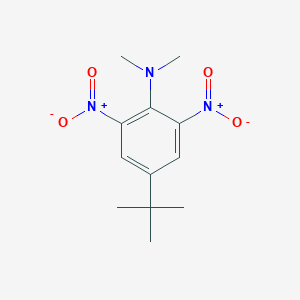
2-(4-methoxycyclohexyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxycyclohexyl)-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a 4-methoxy-cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxycyclohexyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-Methoxy-cyclohexyl Group: This step involves the alkylation of the benzimidazole core with 4-methoxy-cyclohexyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxycyclohexyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 2-(4-Hydroxy-cyclohexyl)-1H-benzoimidazole.
Reduction: Formation of partially or fully reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxycyclohexyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxycyclohexyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-cyclohexyl)-benzothiazole: Similar in structure but contains a benzothiazole core instead of a benzimidazole core.
4-Methoxy-cyclohexylmethanol: Contains a methoxy-cyclohexyl group but lacks the benzimidazole core.
Uniqueness
2-(4-methoxycyclohexyl)-1H-benzimidazole is unique due to the combination of the benzimidazole core and the 4-methoxy-cyclohexyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(4-methoxycyclohexyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H18N2O/c1-17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3,(H,15,16) |
InChI Key |
XIOAFZUDYYBLFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1h-Indazole-1-carboxylic acid,6-[(2-hydroxybenzoyl)amino]-,1,1-dimethylethyl ester](/img/structure/B8532585.png)




![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)



